

# Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Erteberel |
| Cat. No.:      | B1671057  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Erteberel** (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor  $\beta$  (ER $\beta$ ) agonist.<sup>[1][2][3]</sup> Developed initially by Eli Lilly and Company, **Erteberel** was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.<sup>[1][3][4]</sup> Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.<sup>[1][3]</sup> However, emerging preclinical research has unveiled promising applications for **Erteberel** in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of **Erteberel**, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.

## Introduction

**Erteberel**, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.<sup>[1]</sup> Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ER $\alpha$  and ER $\beta$ . While ER $\alpha$  activation is associated with uterotrophic and proliferative effects, ER $\beta$  has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.<sup>[5]</sup>

## Pharmacological Profile

**Erteberel** exhibits high selectivity for ER $\beta$  over ER $\alpha$ , which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.

## Data Presentation

Table 1: Binding Affinity and Functional Selectivity of **Erteberel**

| Parameter                      | ER $\alpha$ | ER $\beta$ | Selectivity (ER $\alpha$ /ER $\beta$ ) | Reference |
|--------------------------------|-------------|------------|----------------------------------------|-----------|
| Binding Affinity (Ki, nM)      | 2.68        | 0.19       | 14-fold                                | [3]       |
| Functional Activity (EC50, nM) | 19.4        | 0.66       | 32-fold                                | [2][3]    |
| Agonist Efficacy (Emax)        | 94%         | 101%       | -                                      | [3]       |

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of **Erteberel** on Total Testosterone (TT) Suppression

| Parameter                        | Value       | 95% Confidence Interval | Reference |
|----------------------------------|-------------|-------------------------|-----------|
| Maximum TT Suppression (Emax)    | ~28.6%      | -                       | [6]       |
| Potency (EC50) on TT Suppression | ~1.69 ng/mL | 0.871 to 4.44 ng/mL     | [6]       |

## Mechanism of Action and Signaling Pathways

**Erteberel** exerts its biological effects by binding to and activating ER $\beta$ , a ligand-activated transcription factor. Upon activation, ER $\beta$  can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.

## Signaling in Glioblastoma (GBM)

In glioblastoma cells, **Erteberel** treatment has been shown to reduce proliferation and induce apoptosis.<sup>[5][7]</sup> Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.<sup>[5][7]</sup> Furthermore, **Erteberel** activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.<sup>[8]</sup>







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Erteberel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Erteberel - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Selective Estrogen Receptor  $\beta$  Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic/pharmacodynamic assessment of pharmacological effect of a selective estrogen receptor  $\beta$  agonist on total testosterone in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring LY500307: A Promising Therapeutic Approach for Glioblastoma Treatment [synapse.patsnap.com]
- To cite this document: BenchChem. [Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671057#what-is-the-origin-of-erteberel]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)